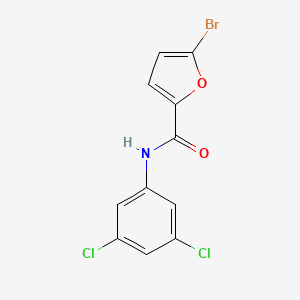
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide, also known as DCPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. DCPTB is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the phosphorylation of various proteins, and inhibition of its activity by 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide can disrupt cellular signaling pathways and induce apoptosis in cancer cells. Additionally, CK2 has been shown to phosphorylate tau protein, which is implicated in the pathogenesis of Alzheimer's disease. 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been shown to reduce tau phosphorylation and protect against neurotoxicity in animal models.
Biochemical and physiological effects:
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been shown to have a potent inhibitory effect on CK2 activity, both in vitro and in vivo. In cancer cells, 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been shown to induce apoptosis and inhibit tumor growth. In animal models, 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been shown to protect against neurotoxicity and reduce tau phosphorylation. However, the exact biochemical and physiological effects of 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide are still being studied and may vary depending on the specific cell type and disease model.
実験室実験の利点と制限
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has several advantages as a research tool, including its small size, specificity for CK2, and ability to penetrate cell membranes. However, there are also some limitations to its use in lab experiments. 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, the optimal dosage and administration route for 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide may vary depending on the specific application and disease model.
将来の方向性
There are several potential future directions for research on 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide. One area of interest is the development of 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide analogs with improved potency and selectivity for CK2. Another area of interest is the investigation of 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide's effects on other cellular processes and signaling pathways. Additionally, the potential therapeutic applications of 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide in other diseases, such as inflammatory disorders and viral infections, are also being explored. Overall, 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide is a promising research tool with potential applications in a wide range of scientific fields.
合成法
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzoic acid with 4,6-dimethyl-2-amino-pyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride, to yield 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide.
科学的研究の応用
3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been extensively studied for its potential applications in drug discovery, particularly in the treatment of cancer and neurodegenerative diseases. CK2 is overexpressed in many types of cancer and has been implicated in tumor growth and survival. 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, CK2 has been linked to the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and 3,4-dichloro-N-(4,6-dimethyl-2-pyrimidinyl)benzamide has been shown to protect against neurotoxicity in animal models.
特性
IUPAC Name |
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-5-8(2)17-13(16-7)18-12(19)9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKPESXAFIXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
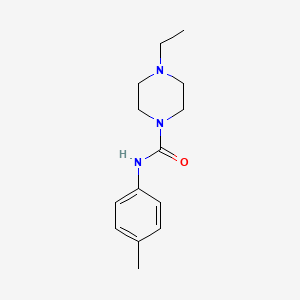
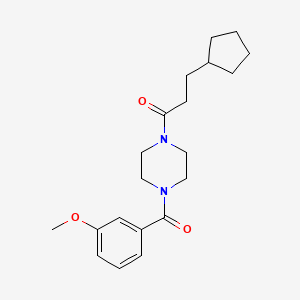
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)

![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
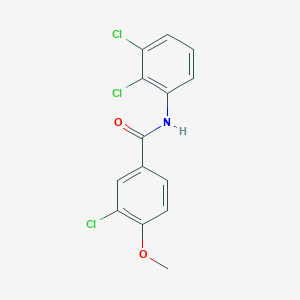
![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)
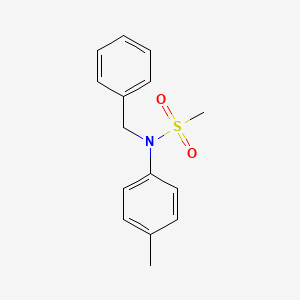

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)

